molecular formula C17H18O3 B13725321 1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene

Katalognummer: B13725321
Molekulargewicht: 276.28 g/mol
InChI-Schlüssel: GDHNBPHYVRHYCC-CVCCECKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene is a synthetic organic compound with the molecular formula C17H18O3. It is characterized by the presence of methoxy groups and a vinyl group attached to a benzene ring. This compound is often used in research settings due to its unique isotopic labeling, which makes it valuable for various analytical and experimental purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene typically involves the reaction of 1,3-dimethoxybenzene with a suitable vinyl precursor under controlled conditions. The reaction is often catalyzed by a palladium-based catalyst and carried out in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene is used in several scientific research applications, including:

    Chemistry: As a labeled compound, it is used in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: The compound is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its behavior in various chemical and biological systems. It can bind to specific enzymes or receptors, influencing their activity and providing insights into their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene lies in its isotopic labeling, which makes it particularly valuable for tracing studies in various scientific fields. This labeling allows for precise tracking and analysis, providing detailed insights into chemical and biological processes .

Eigenschaften

Molekularformel

C17H18O3

Molekulargewicht

276.28 g/mol

IUPAC-Name

1,3-dimethoxy-5-[(E)-2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6+1,7+1,8+1,9+1,13+1,15+1

InChI-Schlüssel

GDHNBPHYVRHYCC-CVCCECKZSA-N

Isomerische SMILES

COC1=CC(=CC(=C1)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC

Kanonische SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.